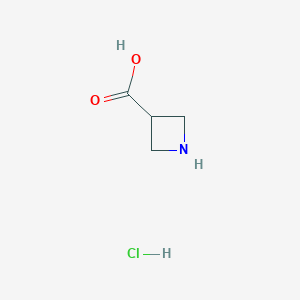

Azetidine-3-carboxylic acid hydrochloride

Description

The exact mass of the compound Azetidine-3-carboxylic acid hydrochloride is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Azetidine-3-carboxylic acid hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Azetidine-3-carboxylic acid hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

azetidine-3-carboxylic acid;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7NO2.ClH/c6-4(7)3-1-5-2-3;/h3,5H,1-2H2,(H,6,7);1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNIZUCJGSDJAOQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1)C(=O)O.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8ClNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90538625 |

Source

|

| Record name | Azetidine-3-carboxylic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90538625 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

137.56 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

102624-96-4 |

Source

|

| Record name | Azetidine-3-carboxylic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90538625 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 102624-96-4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to Azetidine-3-carboxylic Acid Hydrochloride: Structure, Stereochemistry, and Synthetic Strategies

For Researchers, Scientists, and Drug Development Professionals

Abstract

Azetidine-3-carboxylic acid hydrochloride, a strained cyclic non-proteinogenic amino acid, has emerged as a valuable building block in medicinal chemistry and drug discovery. Its rigid four-membered ring structure offers a unique conformational constraint that can impart favorable pharmacokinetic and pharmacodynamic properties to parent molecules. This guide provides a comprehensive technical overview of the chemical structure, stereochemistry, synthesis, and reactivity of azetidine-3-carboxylic acid hydrochloride, tailored for professionals in the pharmaceutical and chemical research sectors.

Chemical Structure and Physicochemical Properties

Azetidine-3-carboxylic acid hydrochloride possesses a four-membered heterocyclic ring containing a nitrogen atom, with a carboxylic acid group at the 3-position. The hydrochloride salt form enhances its stability and water solubility.

The core structure consists of an azetidine ring, which is a saturated four-membered heterocycle containing one nitrogen atom. This small ring size results in significant ring strain, a key feature that dictates its reactivity. The carboxylic acid moiety provides a handle for further chemical modifications, such as amide bond formation.

Table 1: Physicochemical Properties of Azetidine-3-carboxylic Acid and its Hydrochloride Salt

| Property | Azetidine-3-carboxylic acid | Azetidine-3-carboxylic acid hydrochloride | Reference(s) |

| Molecular Formula | C₄H₇NO₂ | C₄H₈ClNO₂ | [1] |

| Molecular Weight | 101.10 g/mol | 137.56 g/mol | [1] |

| CAS Number | 36476-78-5 | 102624-96-4 | [1] |

| Appearance | White to light yellow crystalline powder | White to light yellow crystalline powder | |

| Melting Point | 275 °C (decomposes) | No specific data found | |

| Solubility | Soluble in water | Soluble in water | |

| pKa | 2.74 ± 0.20 (Predicted) | No specific data found | [2] |

| InChI | InChI=1S/C4H7NO2/c6-4(7)3-1-5-2-3/h3,5H,1-2H2,(H,6,7) | InChI=1S/C4H7NO2.ClH/c6-4(7)3-1-5-2-3;/h3,5H,1-2H2,(H,6,7);1H | [1] |

| SMILES | C1C(CN1)C(=O)O | C1C(CN1)C(=O)O.Cl | [1] |

DOT Diagram: Chemical Structure of Azetidine-3-carboxylic Acid Hydrochloride

Caption: General workflow for the synthesis of azetidine-3-carboxylic acid hydrochloride.

Detailed Experimental Protocol (Racemic Synthesis)

The following protocol is a synthesized representation of common laboratory procedures and should be adapted and optimized for specific laboratory conditions.

Step 1: Triflation of Diethyl bis(hydroxymethyl)malonate

-

To a solution of diethyl bis(hydroxymethyl)malonate in an appropriate aprotic solvent (e.g., dichloromethane or acetonitrile) under an inert atmosphere (e.g., nitrogen or argon), add a suitable base (e.g., triethylamine or pyridine) at a cooled temperature (e.g., 0 °C).

-

Slowly add trifluoromethanesulfonic anhydride to the reaction mixture, maintaining the temperature below 5 °C.

-

Allow the reaction to stir at 0 °C for 1-2 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous layer with dichloromethane, combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude bis-triflate.

Step 2: Intramolecular Cyclization

-

Dissolve the crude bis-triflate in a suitable solvent (e.g., acetonitrile).

-

Add a primary amine, such as benzylamine, to the solution. The reaction is typically carried out at room temperature or with gentle heating.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Remove the solvent under reduced pressure. The resulting residue contains the N-benzyl protected azetidine-3,3-dicarboxylate.

Step 3: Saponification and Decarboxylation

-

To the crude product from the previous step, add a solution of a strong base (e.g., sodium hydroxide or potassium hydroxide) in a mixture of water and a co-solvent like ethanol or methanol.

-

Heat the mixture to reflux and monitor the hydrolysis of the esters by TLC.

-

Once the saponification is complete, carefully acidify the reaction mixture with a strong acid (e.g., hydrochloric acid) to a pH of approximately 1-2. This will induce decarboxylation.

-

Heat the acidified mixture to facilitate the decarboxylation, which is often accompanied by the evolution of carbon dioxide.

-

After cooling, the N-benzyl azetidine-3-carboxylic acid can be isolated by filtration or extraction.

Step 4: Hydrogenation (Debenzylation)

-

Dissolve the N-benzyl azetidine-3-carboxylic acid in a suitable solvent, such as ethanol or methanol.

-

Add a palladium-based catalyst, such as palladium on carbon (Pd/C) or Pearlman's catalyst (Pd(OH)₂/C).

-

Subject the mixture to hydrogenation in a Parr apparatus or under a hydrogen balloon at atmospheric or elevated pressure.

-

Monitor the reaction by TLC or NMR to confirm the removal of the benzyl group.

-

Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Concentrate the filtrate under reduced pressure to obtain azetidine-3-carboxylic acid.

Step 5: Hydrochloride Salt Formation

-

Dissolve the crude azetidine-3-carboxylic acid in a suitable solvent, such as isopropanol or ethanol.

-

Add a solution of hydrochloric acid (e.g., concentrated HCl or HCl in a solvent like isopropanol) dropwise until the pH is acidic.

-

The hydrochloride salt will typically precipitate out of the solution. The precipitation can be enhanced by cooling the mixture.

-

Collect the solid by filtration, wash with a cold solvent (e.g., diethyl ether), and dry under vacuum to yield azetidine-3-carboxylic acid hydrochloride.

Spectroscopic Characterization

Accurate characterization of azetidine-3-carboxylic acid hydrochloride is crucial for confirming its identity and purity.

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show signals corresponding to the protons on the azetidine ring and the exchangeable protons of the carboxylic acid and the ammonium group. The protons on the four-membered ring will likely appear as complex multiplets due to spin-spin coupling.

-

¹³C NMR Spectroscopy: The carbon NMR spectrum should display distinct signals for the three unique carbon atoms of the azetidine ring and the carbonyl carbon of the carboxylic acid. The chemical shift of the carbonyl carbon is expected in the range of 170-185 ppm. [3]* Infrared (IR) Spectroscopy: The IR spectrum will be characterized by a broad absorption band in the region of 2500-3300 cm⁻¹ corresponding to the O-H stretch of the carboxylic acid, which often overlaps with the N-H stretching vibrations of the ammonium salt. A strong absorption band around 1700-1730 cm⁻¹ is indicative of the C=O stretch of the carboxylic acid.

-

Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak corresponding to the free base (azetidine-3-carboxylic acid) upon loss of HCl. Fragmentation patterns would likely involve the loss of the carboxylic acid group and cleavage of the azetidine ring.

Reactivity and Chemical Transformations

The chemical reactivity of azetidine-3-carboxylic acid hydrochloride is governed by the interplay of the strained four-membered ring, the secondary amine (as its ammonium salt), and the carboxylic acid functional group.

Reactions at the Carboxylic Acid Group

The carboxylic acid can undergo typical transformations such as esterification and amide bond formation. These reactions are fundamental for incorporating the azetidine moiety into larger molecules.

DOT Diagram: Amide Bond Formation

Caption: General scheme for amide bond formation.

Reactions at the Nitrogen Atom

The secondary amine of the azetidine ring, after neutralization of the hydrochloride salt, is nucleophilic and can participate in various reactions, including N-alkylation, N-acylation, and N-arylation. Protection of the nitrogen is often a key step in multi-step syntheses.

Ring-Opening Reactions

The inherent ring strain of the azetidine ring makes it susceptible to nucleophilic ring-opening reactions, particularly under acidic conditions or with strong nucleophiles. This reactivity can be both a challenge in synthesis and a useful tool for accessing functionalized acyclic compounds.

Applications in Drug Discovery and Development

The rigid framework of the azetidine ring serves as a valuable scaffold in drug design. Its incorporation can lead to improved metabolic stability, enhanced binding affinity to biological targets, and favorable solubility profiles.

Azetidine-3-carboxylic acid and its derivatives have been incorporated into a variety of biologically active compounds, including:

-

Enzyme Inhibitors: The constrained geometry of the azetidine ring can mimic the transition state of enzymatic reactions, leading to potent inhibitors.

-

Receptor Ligands: The defined spatial orientation of substituents on the azetidine ring can facilitate precise interactions with receptor binding pockets.

-

Peptidomimetics: As a constrained amino acid analogue, it is used to introduce conformational rigidity into peptides, which can enhance their biological activity and stability. For instance, derivatives have been used in the synthesis of endomorphin analogues. [4] Several FDA-approved drugs contain the azetidine motif, highlighting its importance in modern medicinal chemistry. Examples include baricitinib, cobimetinib, and azelnidipine. [5]

Safety and Handling

Azetidine-3-carboxylic acid hydrochloride is classified as an irritant. [1]It can cause skin irritation, serious eye irritation, and may cause respiratory irritation. [1]Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

Azetidine-3-carboxylic acid hydrochloride is a versatile and valuable building block for the synthesis of complex molecules with potential therapeutic applications. Its unique structural features, arising from the strained four-membered ring, provide a powerful tool for medicinal chemists to fine-tune the properties of drug candidates. A thorough understanding of its synthesis, reactivity, and stereochemistry is essential for its effective utilization in the pursuit of novel therapeutics.

References

-

A Practical Process for the Preparation of Azetidine-3-carboxylic Acid. (n.d.). ResearchGate. Retrieved January 26, 2026, from [Link]

-

Azetidine synthesis. (n.d.). Organic Chemistry Portal. Retrieved January 26, 2026, from [Link]

-

Azetidine-3-carboxylic acid--hydrogen chloride (1/1). (n.d.). PubChem. Retrieved January 26, 2026, from [Link]

-

Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. (n.d.). National Center for Biotechnology Information. Retrieved January 26, 2026, from [Link]

-

azetidine. (n.d.). Organic Syntheses. Retrieved January 26, 2026, from [Link]

-

Catalytic Two-Step Synthesis of Azetidine 3-Aryl-3- Carboxylic Acids. (n.d.). Synfacts. Retrieved January 26, 2026, from [Link]

-

Synthesis of L-Azetidine-2-Carboxylic Acid. (n.d.). ResearchGate. Retrieved January 26, 2026, from [Link]

-

Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. (n.d.). Royal Society of Chemistry. Retrieved January 26, 2026, from [Link]

-

Synthesis of new functionalized aziridine-2- and azetidine-3-carboxylic acid derivatives of potential interest for biological and foldameric applications. (n.d.). ResearchGate. Retrieved January 26, 2026, from [Link]

- Process for making azetidine-3-carboxylic acid. (n.d.). Google Patents.

-

Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors. (n.d.). National Center for Biotechnology Information. Retrieved January 26, 2026, from [Link]

-

Stereoselective synthesis of ( R )- and ( S )-1,2-diazetidine-3-carboxylic acid derivatives for peptidomimetics. (n.d.). ResearchGate. Retrieved January 26, 2026, from [Link]

-

Azetidines in medicinal chemistry: emerging applications and approved drugs. (n.d.). National Center for Biotechnology Information. Retrieved January 26, 2026, from [Link]

-

pKa Data Compiled by R. Williams. (n.d.). Organic Chemistry Data. Retrieved January 26, 2026, from [Link]

-

Mass Spectrometry - Fragmentation Patterns. (n.d.). Chemistry LibreTexts. Retrieved January 26, 2026, from [Link]

-

Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors. (n.d.). ACS Publications. Retrieved January 26, 2026, from [Link]

-

[Determination of the azetidine-2-carboxylic acid from lily of the valley]. (n.d.). National Center for Biotechnology Information. Retrieved January 26, 2026, from [Link]

-

Interpreting C-13 NMR Spectra. (n.d.). Chemistry LibreTexts. Retrieved January 26, 2026, from [Link]

-

Novel Azetidine-Containing TZT-1027 Analogues as Antitumor Agents. (n.d.). MDPI. Retrieved January 26, 2026, from [Link]

-

21.10: Spectroscopy of Carboxylic Acid Derivatives. (n.d.). Chemistry LibreTexts. Retrieved January 26, 2026, from [Link]

-

Mass Spectrometry Part 7 - Fragmentation in Carboxylic acids. (n.d.). YouTube. Retrieved January 26, 2026, from [Link]

-

carboxylic acid solubility + TLC. (n.d.). Reddit. Retrieved January 26, 2026, from [Link]

-

What is the pKa of a protonated carboxylic acid. (n.d.). Reddit. Retrieved January 26, 2026, from [Link]

-

Advances in ATR-FTIR Spectroscopic Imaging for the Analysis of Tablet Dissolution and Drug Release. (n.d.). MDPI. Retrieved January 26, 2026, from [Link]

-

CONTENTS 1. 13C NMR spectroscopy • Chemical shift. (n.d.). Retrieved January 26, 2026, from [Link]

-

1H NMR Chemical Shifts. (n.d.). Chemistry Connected. Retrieved January 26, 2026, from [Link]

-

1H NMR Chemical Shift. (n.d.). Oregon State University. Retrieved January 26, 2026, from [Link]

Sources

The Rising Profile of Azetidine-3-Carboxylic Acid Derivatives in Therapeutic Innovation: An In-depth Technical Guide

For Immediate Release

A Deep Dive into the Biological Versatility of Azetidine-3-Carboxylic Acid Derivatives for Researchers, Scientists, and Drug Development Professionals

The constrained four-membered ring of azetidine-3-carboxylic acid has emerged as a privileged scaffold in modern medicinal chemistry. Its unique conformational rigidity and ability to serve as a versatile pharmacophoric element have propelled the development of a diverse array of biologically active derivatives. This technical guide provides a comprehensive exploration of the biological activities of azetidine-3-carboxylic acid derivatives, offering insights into their mechanisms of action, structure-activity relationships (SAR), and the experimental methodologies used to evaluate their therapeutic potential.

The Azetidine-3-Carboxylic Acid Core: A Gateway to Novel Bioactivities

Azetidine-3-carboxylic acid, a non-proteinogenic amino acid, provides a compact and rigid framework that can be strategically functionalized to interact with a variety of biological targets. Unlike its more extensively studied counterpart, azetidine-2-carboxylic acid (a proline analogue known for its toxicity due to misincorporation into proteins), azetidine-3-carboxylic acid offers a distinct vector for chemical modification, allowing for the fine-tuning of pharmacological properties.[1] Its incorporation into molecular designs can enhance metabolic stability, improve receptor selectivity, and provide access to novel chemical space.[2]

Therapeutic Landscapes of Azetidine-3-Carboxylic Acid Derivatives

The inherent structural features of the azetidine-3-carboxylic acid scaffold have been leveraged to develop potent and selective modulators of various biological pathways implicated in a range of diseases.

Oncology: Targeting Aberrant Signaling Pathways

Azetidine-3-carboxylic acid derivatives have shown significant promise in the development of novel anticancer agents, most notably as inhibitors of the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway.

Mechanism of Action: STAT3 Inhibition

Constitutive activation of STAT3 is a hallmark of many human cancers, promoting tumor cell proliferation, survival, and metastasis. Azetidine-amide derivatives have been identified as potent, direct inhibitors of STAT3.[3] These compounds are thought to bind irreversibly to cysteine residues within the STAT3 protein, thereby disrupting its DNA-binding activity and subsequent downstream signaling.[4][5]

Featured Derivatives and Biological Activity:

A series of (R)-azetidine-2-carboxamide analogues (structurally related and highly relevant to the 3-substituted derivatives) have demonstrated sub-micromolar potency in inhibiting STAT3 DNA-binding activity.[6] Further modifications to improve cell permeability have led to compounds with excellent cellular activity against breast cancer cell lines harboring constitutively active STAT3.[7]

| Compound ID | Target | Assay | IC50 (µM) | Cellular Activity (EC50, µM) | Cell Line | Reference |

| 5a | STAT3 | EMSA | 0.55 | - | - | [6] |

| 5o | STAT3 | EMSA | 0.38 | - | - | [6] |

| 8i | STAT3 | EMSA | 0.34 | - | - | [6] |

| 7e | STAT3 | Cell Viability | - | 0.9 - 1.9 | MDA-MB-231, MDA-MB-468 | [7][8] |

| 7f | STAT3 | Cell Viability | - | 0.9 - 1.9 | MDA-MB-231, MDA-MB-468 | [7][8] |

| 7g | STAT3 | Cell Viability | - | 0.9 - 1.9 | MDA-MB-231, MDA-MB-468 | [7][8] |

| 9k | STAT3 | Cell Viability | - | 0.9 - 1.9 | MDA-MB-231, MDA-MB-468 | [7][8] |

| 1a (TZT-1027 analogue) | Tubulin | Antiproliferative | 0.0022 (A549), 0.0021 (HCT116) | - | A549, HCT116 | [9] |

Furthermore, a conformational restriction strategy employing a 3-aryl-azetidine moiety to replace the phenylethyl group of the potent antitumor agent TZT-1027 has yielded analogues with nanomolar antiproliferative activities against lung and colon cancer cell lines.[9]

Infectious Diseases: A New Frontier in Antimicrobial and Antiviral Development

The azetidine-3-carboxylic acid scaffold has been incorporated into established antimicrobial and antiviral drug classes to enhance their efficacy and overcome resistance.

2.2.1. Antibacterial Activity: Enhancing the Fluoroquinolone Core

Fluoroquinolones are a critical class of antibiotics that inhibit bacterial DNA gyrase and topoisomerase IV.[10] The incorporation of N-substituted azetidine-3-carbonyl-N-methyl-hydrazino derivatives at the C-7 position of the fluoroquinolone core has led to the development of new compounds with potent antibacterial activity against both Gram-positive and Gram-negative bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[10]

| Compound ID | Bacterial Strain | MIC (µg/mL) | Reference |

| 6i | Methicillin-sensitive Staphylococcus aureus | 0.25 - 16.00 | [10] |

| 6i | Methicillin-resistant Staphylococcus aureus | 0.25 - 16.00 | [10] |

| 6i | Escherichia coli ATCC 35218 | 0.25 - 16.00 | [10] |

2.2.2. Antiviral Activity: Targeting Human Cytomegalovirus (HCMV)

Dipeptide derivatives containing an azetidine-2-carboxylic acid residue (a close structural relative) have been investigated as inhibitors of human cytomegalovirus (HCMV) replication. Structure-activity relationship studies have revealed that the conformational constraints imposed by the azetidine ring, which stabilizes a γ-turn-like conformation, are crucial for antiviral activity.[1]

| Compound ID | Virus | EC50 (µM) | Reference |

| (S,S)-4a | HCMV | 45 | [1] |

| (R,S)-4a | HCMV | 49 | [1] |

| (S,S)-4c | HCMV | 63 | [1] |

Central Nervous System (CNS) Disorders: Modulating Neurotransmitter Systems

The rigid nature of the azetidine ring makes it an attractive scaffold for the design of ligands for CNS targets, where precise conformational control is often required for receptor subtype selectivity. Azetidine derivatives have been explored as conformationally constrained analogues of GABA and β-alanine for their potential as GABA uptake inhibitors.[11] The development of synthetic routes to diverse azetidine-based scaffolds with physicochemical properties suitable for CNS-focused libraries is an active area of research.[12]

Experimental Protocols for Biological Evaluation

The following section details key experimental workflows for assessing the biological activity of azetidine-3-carboxylic acid derivatives.

Determination of STAT3 DNA-Binding Inhibition: Electrophoretic Mobility Shift Assay (EMSA)

Rationale: EMSA is a fundamental technique to assess the ability of a compound to interfere with the binding of a transcription factor, such as STAT3, to its specific DNA recognition sequence. The assay relies on the principle that a protein-DNA complex will migrate more slowly through a non-denaturing polyacrylamide gel than the free DNA probe.

Step-by-Step Methodology:

-

Nuclear Extract Preparation:

-

Culture human breast cancer cells (e.g., MDA-MB-231) that exhibit constitutive STAT3 activation.

-

Harvest cells and wash with cold phosphate-buffered saline (PBS).

-

Lyse the cells in a hypotonic buffer to release cytoplasmic contents.

-

Centrifuge to pellet the nuclei.

-

Extract nuclear proteins using a high-salt buffer.

-

Determine the protein concentration of the nuclear extract using a standard method (e.g., Bradford assay).[13]

-

-

Probe Labeling:

-

Binding Reaction:

-

In a microcentrifuge tube, combine the nuclear extract with a binding buffer containing poly(dI-dC) (to minimize non-specific binding).

-

Add the azetidine-3-carboxylic acid derivative at various concentrations and incubate at room temperature to allow for binding to STAT3.[7][8]

-

Add the labeled DNA probe and incubate to allow the formation of the STAT3-DNA complex.[14]

-

-

Electrophoresis and Detection:

-

Load the samples onto a native polyacrylamide gel.

-

Run the gel at a constant voltage in a cold room or with a cooling system to prevent denaturation.

-

Transfer the DNA from the gel to a nylon membrane.

-

Detect the labeled probe using autoradiography (for radioactive probes) or a chemiluminescent or colorimetric detection method (for non-radioactive probes).

-

-

Data Analysis:

-

Quantify the band intensity corresponding to the STAT3-DNA complex using densitometry software.

-

Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.

-

Determine the IC50 value by plotting the percentage of inhibition against the compound concentration.

-

Assessment of Antibacterial Activity: Minimum Inhibitory Concentration (MIC) Assay

Rationale: The MIC assay is a standardized method to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. It is a fundamental test for evaluating the potency of new antibacterial compounds.

Step-by-Step Methodology:

-

Bacterial Culture Preparation:

-

Inoculate a single colony of the test bacterium (e.g., S. aureus) into a suitable broth medium.

-

Incubate the culture until it reaches the logarithmic growth phase.

-

Adjust the turbidity of the bacterial suspension to a 0.5 McFarland standard, which corresponds to a known bacterial density.[15]

-

-

Compound Dilution Series:

-

Prepare a series of twofold dilutions of the azetidine-3-carboxylic acid derivative in a 96-well microtiter plate.

-

Include a positive control (bacteria with no compound) and a negative control (broth only).

-

-

Inoculation and Incubation:

-

Inoculate each well of the microtiter plate with the standardized bacterial suspension.

-

Incubate the plate at the optimal temperature for the growth of the test bacterium for 18-24 hours.

-

-

MIC Determination:

-

Visually inspect the microtiter plate for turbidity.

-

The MIC is the lowest concentration of the compound at which there is no visible bacterial growth.[16]

-

Evaluation of Antiviral Activity: Plaque Reduction Assay (PRA)

Rationale: The PRA is a standard virological assay used to quantify the infectivity of a virus and to determine the antiviral efficacy of a compound. The formation of plaques (localized areas of cell death) is inhibited in the presence of an effective antiviral agent.

Step-by-Step Methodology:

-

Cell Culture and Infection:

-

Compound Treatment and Overlay:

-

Incubation and Staining:

-

Incubate the plates for several days to allow for plaque formation.

-

Fix the cells and stain with a dye (e.g., crystal violet) that stains living cells but not the dead cells within the plaques.[5]

-

-

Plaque Counting and EC50 Determination:

-

Count the number of plaques in each well.

-

Calculate the percentage of plaque reduction for each compound concentration compared to the virus control.

-

Determine the 50% effective concentration (EC50) by plotting the percentage of plaque reduction against the compound concentration.[4]

-

Future Directions and Conclusion

The exploration of azetidine-3-carboxylic acid derivatives in drug discovery is a rapidly evolving field. The unique structural and conformational properties of this scaffold continue to provide exciting opportunities for the development of novel therapeutics with improved potency, selectivity, and pharmacokinetic profiles. Future research will likely focus on expanding the diversity of azetidine-3-carboxylic acid-based libraries, exploring new therapeutic targets, and applying advanced computational methods to guide the rational design of next-generation drug candidates. The insights and methodologies presented in this guide are intended to serve as a valuable resource for researchers dedicated to advancing this promising area of medicinal chemistry.

References

- Rajulu, G. G., et al. (2014). New azetidine-3-carbonyl-N-methyl-hydrazino derivatives of fluoroquinolones: synthesis and evaluation of antibacterial and anticancer properties. Medicinal Chemistry Research, 23(6), 2849-2861.

-

EMSA (Electrophoretic Mobility Shift Assay). (n.d.). Retrieved from [Link]

- Yue, P., et al. (2020). Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors. Journal of Medicinal Chemistry, 63(24), 15847-15873.

- Bradford, M. M. (1976). A rapid and sensitive method for the quantitation of microgram quantities of protein utilizing the principle of protein-dye binding. Analytical Biochemistry, 72(1-2), 248-254.

- This cit

- Yue, P., et al. (2022). Novel potent azetidine-based compounds irreversibly inhibit Stat3 activation and induce antitumor response against human breast tumor growth in vivo. Cancer Letters, 534, 215613.

- Wiegand, I., Hilpert, K., & Hancock, R. E. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances.

- Yue, P., et al. (2022). Novel potent azetidine-based compounds irreversibly inhibit Stat3 activation and induce antitumor response against human breast tumor growth in vivo. eScholarship, University of California.

- González-Muñiz, R., et al. (2010). Synthesis and SAR studies on azetidine-containing dipeptides as HCMV inhibitors. Bioorganic & Medicinal Chemistry Letters, 20(13), 3946-3949.

- Yue, P., et al. (2020). Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors.

- This cit

- Singh, R. K., et al. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. Future Medicinal Chemistry, 18(1), 55-80.

- This cit

- Yue, P., et al. (2020). Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors. Journal of Medicinal Chemistry, 63(24), 15847–15873.

- Wager, T. T., et al. (2011). Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. ACS Chemical Neuroscience, 2(7), 385-393.

- This cit

- Yue, P., et al. (2022). Novel potent azetidine-based compounds irreversibly inhibit Stat3 activation and induce antitumor response against human breast tumor growth in vivo.

- Wang, Y., et al. (2018). Novel Azetidine-Containing TZT-1027 Analogues as Antitumor Agents. Molecules, 23(7), 1735.

- This cit

- Faust, M. R., et al. (2010). Azetidine derivatives as novel gamma-aminobutyric acid uptake inhibitors: synthesis, biological evaluation, and structure-activity relationship. European Journal of Medicinal Chemistry, 45(6), 2453-2466.

- CLSI. (2012). Performance Standards for Antimicrobial Susceptibility Testing; Twenty-Second Informational Supplement. CLSI document M100-S22.

Sources

- 1. Azetidines in medicinal chemistry: emerging applications and approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. signosisinc.com [signosisinc.com]

- 4. A Standardized Plaque Reduction Assay for Determination of Drug Susceptibilities of Cytomegalovirus Clinical Isolates - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Standardization of Quantitative Plaque-Based Viral Assays for Orthoflavivirus Cacipacoré | MDPI [mdpi.com]

- 6. jmchemsci.com [jmchemsci.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. bio-protocol.org [bio-protocol.org]

- 11. researchgate.net [researchgate.net]

- 12. asm.org [asm.org]

- 13. med.upenn.edu [med.upenn.edu]

- 14. researchgate.net [researchgate.net]

- 15. woah.org [woah.org]

- 16. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Mechanism of Action of Azetidine Carboxylic Acids as Proline Analogs

Foreword: This guide addresses the mechanism of action of azetidine carboxylic acids as proline analogs. It is critical to distinguish between the two primary isomers, as they possess fundamentally different biological activities. The user's query specified Azetidine-3-carboxylic acid ; however, the well-documented mechanism of action as a proline analog that is misincorporated during protein synthesis belongs to L-Azetidine-2-carboxylic acid . Azetidine-3-carboxylic acid serves as a valuable synthetic building block for creating conformationally constrained peptides but is not recognized by the ribosomal machinery in the same manner.[1][2] This guide will therefore focus on the established proteotoxic mechanism of L-Azetidine-2-carboxylic acid, the true functional proline analog in a biological context, while also discussing the utility of the azetidine-3-carboxylic acid scaffold in drug development.

The Principle of Proline Analogy: A Tale of Two Isomers

The biological activity of any analog hinges on its structural fidelity to the native molecule. L-proline is a unique proteinogenic amino acid due to its secondary amine being incorporated into a five-membered pyrrolidine ring. This cyclic structure imposes significant conformational rigidity, making it a critical determinant of protein architecture, particularly in structures like the collagen triple helix.

L-Azetidine-2-carboxylic acid (AZE) is a potent structural mimic of L-proline.[3] Its four-membered ring and the placement of the carboxylic acid group at the alpha-carbon (C2) allow it to be recognized and activated by the cellular machinery responsible for protein synthesis.[4]

In contrast, Azetidine-3-carboxylic acid positions the carboxyl group at the beta-carbon (C3). This structural alteration means it is no longer an alpha-amino acid and is therefore not a substrate for the prolyl-tRNA synthetase that initiates protein incorporation. It is better described as a constrained analog of β-alanine or GABA.[5]

Caption: Structural comparison of L-Proline and its azetidine isomers.

Table 1: Chemical Properties of Azetidine Carboxylic Acid Isomers and L-Proline

| Property | L-Proline | L-Azetidine-2-carboxylic acid | Azetidine-3-carboxylic acid HCl |

| Molecular Formula | C₅H₉NO₂ | C₄H₇NO₂ | C₄H₈ClNO₂ |

| Molar Mass | 115.13 g/mol | 101.10 g/mol | 137.56 g/mol [6] |

| CAS Number | 147-85-3 | 2133-34-8[3] | 37490-57-0 |

| Classification | Proteinogenic α-Amino Acid | Non-proteinogenic α-Amino Acid | Non-proteinogenic β-Amino Acid |

| Primary Function | Protein Building Block | Proline Analog, Proteotoxin | Synthetic Building Block |

Core Mechanism of Action: The Pathway to Proteotoxicity

The toxicity of L-Azetidine-2-carboxylic acid (AZE) stems from its fraudulent incorporation into nascent polypeptide chains, a multi-step process that begins with the failure of cellular proofreading mechanisms.

Evasion of Proofreading and tRNA Charging

The fidelity of protein synthesis is maintained by aminoacyl-tRNA synthetases, which catalyze the attachment of the correct amino acid to its cognate tRNA. L-proline is activated by prolyl-tRNA synthetase (ProRS). Due to its high structural similarity, AZE fits within the active site of ProRS and is mistakenly activated and charged onto tRNAPro.[4] This circumvents the enzyme's editing function, which normally prevents the incorporation of incorrect amino acids.

Ribosomal Incorporation and Structural Perturbation

Once charged, the AZE-tRNAPro complex is delivered to the ribosome, where it is incorporated into the growing polypeptide chain at positions coded for proline.[7] The substitution of a five-membered proline ring with a four-membered azetidine ring has profound structural consequences. The altered bond angles and increased ring strain of the azetidine residue disrupt the precise geometry required for stable protein folding.[8] This perturbation is particularly detrimental in proteins with high proline content, such as collagen, where it destabilizes the characteristic polyproline II-type helix and, consequently, the entire triple-helical structure.[3] The result is a misfolded, aggregation-prone, and non-functional protein.[9]

Caption: Workflow of AZE recognition and misincorporation into proteins.

Cellular Ramifications of Proteotoxicity

The accumulation of misfolded proteins containing AZE triggers a cascade of cellular stress responses, primarily the Unfolded Protein Response (UPR), which can ultimately lead to inflammation and cell death.[9][10]

Activation of the Unfolded Protein Response (UPR)

The UPR is a signal transduction pathway originating in the Endoplasmic Reticulum (ER) that aims to restore proteostasis. AZE-induced protein misfolding causes a robust activation of all three major UPR sensor proteins:

-

PERK (PKR-like ER kinase): Upon activation, PERK phosphorylates the eukaryotic initiation factor 2 alpha (eIF2α). This leads to a general attenuation of protein synthesis to reduce the load on the ER, but paradoxically promotes the translation of specific stress-response mRNAs, such as ATF4.[10]

-

IRE1α (Inositol-requiring enzyme 1 alpha): Activated IRE1α splices the mRNA of XBP1, producing a potent transcription factor (XBP1s) that upregulates genes involved in ER-associated degradation (ERAD) and protein folding.

-

ATF6 (Activating transcription factor 6): When ER stress is detected, ATF6 translocates to the Golgi, where it is cleaved. The resulting cytosolic fragment moves to the nucleus to activate the expression of ER chaperones, such as BiP/GRP78.[10]

Caption: Activation of the Unfolded Protein Response (UPR) by AZE.

Induction of Inflammation and Apoptosis

If the UPR fails to restore homeostasis, the cell initiates pro-apoptotic and pro-inflammatory pathways. Studies in BV2 microglial cells have shown that AZE treatment leads to:

-

Increased Pro-inflammatory Markers: A robust release of nitric oxide (NO) and increased expression of genes like IL-1β and IL-6.[11]

-

Apoptosis: A significant increase in the BAX/Bcl2 ratio, a key indicator of commitment to apoptosis, leading to programmed cell death.[11]

This demonstrates that AZE-induced proteotoxicity can directly trigger neuroinflammatory and neurodegenerative processes, making it a valuable tool for studying these phenomena.[11]

Experimental Protocols & Workflows

The following protocols provide a framework for studying the effects of L-Azetidine-2-carboxylic acid in a cell culture model.

Protocol 1: In Vitro Treatment of BV2 Microglial Cells

This protocol is adapted from methodologies used to study AZE-induced inflammation and cell death.[11]

-

Cell Seeding: Seed BV2 microglial cells in appropriate well plates (e.g., 96-well for viability/NO assays, 6-well for RNA/protein extraction) at a density that will achieve ~80% confluency at the time of treatment.

-

Cell Culture: Culture cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ incubator.

-

Preparation of AZE Stock: Prepare a sterile, high-concentration stock solution of L-Azetidine-2-carboxylic acid (e.g., 100 mM in sterile PBS or culture medium). The hydrochloride salt can be used but ensure the final pH of the medium is not significantly altered.

-

Treatment: Remove the old medium from the cells and replace it with a fresh medium containing the desired final concentrations of AZE. Typical working concentrations range from 125 µM to 2000 µM.[11] Include a vehicle-only control group.

-

Incubation: Incubate the cells for the desired time points (e.g., 3, 6, 12, or 24 hours) before proceeding to downstream analysis.

Protocol 2: Griess Assay for Nitric Oxide (NO) Measurement

This assay quantifies nitrite, a stable breakdown product of NO, in the cell culture supernatant as a proxy for inflammatory activation.

-

Supernatant Collection: Following AZE treatment (as per Protocol 1 in a 96-well plate), carefully collect 50 µL of supernatant from each well and transfer it to a new 96-well plate.

-

Reagent Preparation: Prepare fresh Griess Reagent by mixing equal volumes of Reagent A (1% sulfanilamide in 5% phosphoric acid) and Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).

-

Reaction: Add 50 µL of the combined Griess Reagent to each well containing the supernatant.

-

Incubation: Incubate the plate for 10-15 minutes at room temperature, protected from light. A pink/magenta color will develop.

-

Measurement: Measure the absorbance at 540 nm using a microplate reader.

-

Quantification: Quantify nitrite concentration by comparing absorbance values to a standard curve generated using known concentrations of sodium nitrite.

Protocol 3: Real-Time qPCR for UPR Gene Expression

This protocol measures changes in the transcript levels of key UPR genes.

-

RNA Extraction: After AZE treatment in a 6-well plate, lyse the cells and extract total RNA using a commercial kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions.

-

cDNA Synthesis: Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit (e.g., iScript cDNA Synthesis Kit, Bio-Rad).

-

qPCR Reaction Setup: Prepare the qPCR reaction mixture in a final volume of 10-20 µL containing:

-

SYBR Green Master Mix (e.g., iTaq Universal SYBR Green)

-

Forward and Reverse Primers (400 nM final concentration each)

-

Diluted cDNA template (e.g., 10 ng)

-

Nuclease-free water

-

-

Thermal Cycling: Perform the qPCR on a real-time PCR detection system with a typical program:

-

Initial Denaturation: 95°C for 2 min

-

40-45 Cycles:

-

Denaturation: 95°C for 10 s

-

Annealing/Extension: 60°C for 30 s

-

-

Melt Curve Analysis: To verify product specificity.

-

-

Data Analysis: Calculate the relative gene expression using the ΔΔCt method, normalizing to a stable housekeeping gene (e.g., GAPDH or ACTB).

Table 2: Example Murine Primer Sets for UPR Gene Analysis

| Gene Target | Forward Primer (5' - 3') | Reverse Primer (5' - 3') |

|---|---|---|

| ATF4 | CCTGAACAGCGAAGTGTTGG | TGGCCACCTTTGATTCAGTTCC |

| XBP1s | GAGTCCGCAGCAGGTG | GTGTCAGAGTCCATGGGA |

| DDIT3 (CHOP) | CTGCCTTTCACCTTGGAGAC | CGTTTCCTGGGGATGAGATAGA |

| GAPDH | AGGTCGGTGTGAACGGATTTG | TGTAGACCATGTAGTTGAGGTCA |

Applications in Research and Drug Development

-

Azetidine-2-carboxylic acid (AZE): Its ability to reliably induce protein misfolding and ER stress makes AZE an indispensable tool for:

-

Studying the fundamental biology of the Unfolded Protein Response.[10]

-

Modeling diseases associated with proteotoxicity, such as neurodegenerative disorders.

-

Screening for compounds that can alleviate ER stress or enhance protein folding capacity.

-

-

Azetidine-3-carboxylic acid: While not a proline analog in the context of protein synthesis, its rigid, four-membered ring is highly valuable in medicinal chemistry.[1] It is used as a conformationally constrained building block to:

-

Synthesize novel peptides with enhanced stability against proteolytic degradation and unique secondary structures.[2]

-

Serve as a scaffold in the design of small molecule inhibitors and other pharmaceutically active compounds.[5]

-

Act as a linker in advanced therapeutic modalities like Antibody-Drug Conjugates (ADCs) and Proteolysis-Targeting Chimeras (PROTACs).

-

Conclusion

The mechanism of action of L-Azetidine-2-carboxylic acid as a proline analog is a classic example of molecular mimicry leading to cellular toxicity. By evading the fidelity checks of protein synthesis, it becomes incorporated into proteins, causing structural perturbations that trigger the Unfolded Protein Response, inflammation, and apoptosis. This predictable cascade of events makes it a powerful research tool. Concurrently, its isomer, azetidine-3-carboxylic acid, highlights the profound impact of atomic arrangement on biological function, serving not as a toxin, but as a versatile building block for the rational design of modern therapeutics. Understanding the distinct roles of these two isomers is paramount for their effective application in both basic research and drug development.

References

-

Wikipedia. (2023). Azetidine-2-carboxylic acid. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Mastering Peptide Synthesis: The Utility of Boc-Azetidine-3-Carboxylic Acid. Retrieved from [Link]

-

Lee, J. W., et al. (2020). Chemical-Genetic Interactions with the Proline Analog L-Azetidine-2-Carboxylic Acid in Saccharomyces cerevisiae. G3: Genes, Genomes, Genetics, 10(12), 4477-4489. Available at: [Link]

-

Allain, F., et al. (2020). Stereoselective Access to Azetidine-Based α-Amino Acids and Applications to Small Peptide Synthesis. Organic Letters, 22(15), 5896-5900. Available at: [Link]

-

Brandt, T. A., et al. (2010). A Practical Process for the Preparation of Azetidine-3-carboxylic Acid. Organic Process Research & Development, 14(1), 246-251. Available at: [Link]

-

Santos, W. T., et al. (2024). Mechanism of action of the toxic proline mimic azetidine 2-carboxylic acid in plants. The Plant Journal, 120(6), 2904-2918. Available at: [Link]

-

Lee, J. W., et al. (2020). Chemical-Genetic Interactions with the Proline Analog L-Azetidine-2-Carboxylic Acid in Saccharomyces cerevisiae. G3: Genes, Genomes, Genetics, 10(12), 4477–4489. Available at: [Link]

-

Žukauskaitė, A., et al. (2011). Synthesis of new functionalized aziridine-2- and azetidine-3-carboxylic acid derivatives of potential interest for biological and foldameric applications. Amino Acids, 41(3), 541-558. Available at: [Link]

-

Žukauskaitė, A., et al. (2011). Synthesis of new functionalized aziridine-2- and azetidine-3-carboxylic acid derivatives of potential interest for biological and foldameric applications. Amino Acids, 41(3), 541-58. Available at: [Link]

-

G. K. Tóth, et al. (2007). AZETIDINE-2-CARBOXYLIC ACID. FROM LILY OF THE VALLEY TO KEY PHARMACEUTICALS. A JUBILEE REVIEW. Organic Preparations and Procedures International, 39(4), 339-361. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 13374356, Azetidine-3-carboxylic acid--hydrogen chloride (1/1). Retrieved from [Link]

-

Piper, J. A., et al. (2022). Pro-Inflammatory and Pro-Apoptotic Effects of the Non-Protein Amino Acid L-Azetidine-2-Carboxylic Acid in BV2 Microglial Cells. Current Issues in Molecular Biology, 44(10), 4627-4643. Available at: [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. nbinno.com [nbinno.com]

- 3. Azetidine-2-carboxylic acid - Wikipedia [en.wikipedia.org]

- 4. academic.oup.com [academic.oup.com]

- 5. researchgate.net [researchgate.net]

- 6. Azetidine-3-carboxylic acid--hydrogen chloride (1/1) | C4H8ClNO2 | CID 13374356 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Mechanism of action of the toxic proline mimic azetidine 2-carboxylic acid in plants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. deepblue.lib.umich.edu [deepblue.lib.umich.edu]

- 9. Chemical-Genetic Interactions with the Proline Analog L-Azetidine-2-Carboxylic Acid in Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. medchemexpress.com [medchemexpress.com]

- 11. mdpi.com [mdpi.com]

Methodological & Application

Application Note & Protocol: A Practical, Multi-Step Synthesis of Azetidine-3-carboxylic Acid Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Azetidine Scaffold

Azetidine-3-carboxylic acid is a conformationally constrained, non-proteinogenic β-amino acid that has emerged as a critical building block in modern medicinal chemistry. Its rigid four-membered ring structure allows for the precise positioning of substituents, making it an invaluable scaffold for introducing conformational rigidity into peptide analogues and other biologically active molecules. As a structural analogue of GABA and β-proline, its derivatives are explored in the development of therapeutics targeting a wide range of conditions, from neurological disorders to infectious diseases.[1]

This guide provides a detailed, field-proven protocol for the multi-step synthesis of azetidine-3-carboxylic acid hydrochloride, starting from readily available precursors. The chosen synthetic strategy emphasizes robustness, scalability, and mechanistic clarity, making it suitable for both academic research and process development settings.

Overview of the Synthetic Strategy

The synthesis follows a logical and well-documented pathway that involves the construction of the azetidine ring, functional group manipulation at the 3-position, and subsequent deprotection to yield the final product. The benzhydryl (diphenylmethyl) group is employed as a robust N-protecting group, which is stable under various reaction conditions but can be cleanly removed in the final step via catalytic hydrogenation.[2][3]

The overall transformation can be visualized as follows:

Caption: Overall workflow for the synthesis of Azetidine-3-carboxylic acid HCl.

Detailed Experimental Protocols

Part 1: Synthesis of 1-Benzhydryl-3-cyanoazetidine

Step 1.1: Synthesis of 1-Benzhydryl-3-hydroxyazetidine

-

Rationale: This step constructs the core azetidine ring. Benzhydrylamine acts as the nitrogen source, and epichlorohydrin serves as a three-carbon electrophile. The reaction proceeds via an initial nucleophilic attack of the amine on the epoxide, followed by an intramolecular cyclization to form the strained four-membered ring.[4][5] An improved, high-yielding process for this step is crucial for the overall efficiency of the synthesis.[6]

-

Protocol:

-

To a stirred solution of benzhydrylamine (1.0 eq) in a suitable solvent such as ethanol or acetonitrile (approx. 5-10 volumes), slowly add epichlorohydrin (1.0-1.2 eq) at a temperature maintained between 20-30°C.[5]

-

Stir the reaction mixture at this temperature for 48-72 hours. Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, heat the reaction mixture to reflux (approx. 80°C) for 2-4 hours to ensure complete cyclization.

-

Cool the mixture to room temperature and add a solution of sodium hydroxide (e.g., 2M aqueous solution) to basify the mixture (pH > 10).

-

Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) (3x volumes).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

-

Concentrate the filtrate under reduced pressure. The crude product can often be purified by recrystallization from a solvent system like isopropanol/water to yield 1-benzhydryl-3-hydroxyazetidine as a white solid.

-

Step 1.2: Mesylation of 1-Benzhydryl-3-hydroxyazetidine

-

Rationale: The hydroxyl group is a poor leaving group. To facilitate nucleophilic substitution in the next step, it is converted into a good leaving group, a mesylate. Methanesulfonyl chloride reacts with the alcohol in the presence of a non-nucleophilic base (triethylamine) to form the corresponding sulfonate ester.[7]

-

Protocol:

-

Dissolve 1-benzhydryl-3-hydroxyazetidine (1.0 eq) in dichloromethane or acetonitrile (10 volumes) and cool the solution to 0°C in an ice bath.

-

Add triethylamine (1.5 eq) to the solution.

-

Slowly add methanesulfonyl chloride (1.2 eq) dropwise, ensuring the temperature does not rise above 5°C.

-

Stir the reaction at 0°C for 1-2 hours. Monitor for the disappearance of the starting material by TLC.

-

Upon completion, quench the reaction by adding cold water.

-

Separate the organic layer, and wash successively with cold 1M HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude mesylate, which is often used directly in the next step without further purification.

-

Step 1.3: Synthesis of 1-Benzhydryl-3-cyanoazetidine

-

Rationale: This is a classic Sₙ2 reaction where the cyanide anion (from NaCN or KCN) displaces the mesylate leaving group. The introduction of the nitrile functional group is a key step, as it will be hydrolyzed to the desired carboxylic acid.

-

Protocol:

-

Dissolve the crude 1-benzhydryl-3-mesyloxyazetidine (1.0 eq) in a polar aprotic solvent such as DMSO or DMF (10 volumes).

-

Add sodium cyanide (1.5 eq). Caution: Cyanides are highly toxic. Handle with extreme care in a well-ventilated fume hood.

-

Heat the reaction mixture to 60-70°C and stir for 4-6 hours, or until TLC analysis indicates complete conversion.

-

Cool the reaction to room temperature and pour it into a large volume of cold water.

-

Extract the product with ethyl acetate (3x volumes).

-

Combine the organic extracts, wash thoroughly with water and then brine to remove residual DMSO/DMF and salts.

-

Dry over Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

-

Part 2: Formation of Azetidine-3-carboxylic Acid Hydrochloride

Step 2.1: Hydrolysis of 1-Benzhydryl-3-cyanoazetidine

-

Rationale: The nitrile group is hydrolyzed to a carboxylic acid under strong acidic conditions. The reaction proceeds via the formation of an intermediate amide, which is subsequently hydrolyzed to the carboxylic acid and an ammonium salt.[8][9][10]

-

Protocol:

-

Suspend 1-benzhydryl-3-cyanoazetidine (1.0 eq) in a mixture of concentrated hydrochloric acid and water (e.g., 6M HCl, 10-20 volumes).

-

Heat the mixture to reflux (approx. 100-110°C) and maintain for 12-24 hours. The reaction progress can be monitored by observing the dissolution of the starting material and by LC-MS.

-

Cool the reaction mixture to room temperature.

-

Adjust the pH to approximately 3-4 with a base (e.g., 50% NaOH solution). The product, N-benzhydryl-azetidine-3-carboxylic acid, will precipitate.

-

Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.

-

Step 2.2: Deprotection via Catalytic Hydrogenation

-

Rationale: The N-benzhydryl protecting group is removed by hydrogenolysis. In this process, the C-N bonds are cleaved by hydrogen gas in the presence of a palladium catalyst, releasing the free amine and toluene as a byproduct.[11][12] This is a clean and efficient deprotection method.

-

Protocol:

-

Dissolve the N-benzhydryl-azetidine-3-carboxylic acid (1.0 eq) in a suitable solvent, such as methanol, ethanol, or a mixture with water.

-

Add a palladium catalyst, typically 10% Palladium on carbon (Pd/C) (5-10 wt% of the substrate).

-

Place the reaction vessel in a hydrogenation apparatus (e.g., a Parr shaker).

-

Pressurize the vessel with hydrogen gas (H₂) to 40-50 psi.

-

Heat the reaction to 40-50°C and agitate vigorously for 16-24 hours.

-

Monitor the reaction for the consumption of hydrogen and the disappearance of the starting material by LC-MS.

-

Upon completion, carefully vent the hydrogen and purge the vessel with nitrogen or argon.

-

Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the pad with the reaction solvent.

-

Step 2.3: Isolation of Azetidine-3-carboxylic Acid Hydrochloride

-

Rationale: The final product is isolated as its hydrochloride salt, which is typically a stable, crystalline solid that is easier to handle and purify than the free zwitterionic amino acid.

-

Protocol:

-

Take the filtrate from the previous step and concentrate it under reduced pressure to a smaller volume.

-

If not already acidic, adjust the pH to <2 by adding concentrated HCl or bubbling HCl gas through the solution.

-

Cool the solution in an ice bath to induce crystallization. The addition of a co-solvent like isopropanol or acetone can sometimes facilitate precipitation.

-

Collect the white crystalline solid by vacuum filtration.

-

Wash the crystals with a cold solvent (e.g., cold isopropanol or diethyl ether) to remove any remaining impurities.

-

Dry the final product, Azetidine-3-carboxylic acid hydrochloride, under high vacuum.

-

Summary of Key Parameters

| Step | Key Transformation | Typical Reagents | Solvent | Temp. | Time | Typical Yield |

| 1.1 | Ring Formation | Benzhydrylamine, Epichlorohydrin | Ethanol | 20-80°C | 48-72 h | 70-85% |

| 1.2 | Mesylation | MsCl, Et₃N | CH₂Cl₂ | 0°C | 1-2 h | >95% (crude) |

| 1.3 | Cyanation | NaCN | DMSO | 60-70°C | 4-6 h | 80-90% |

| 2.1 | Nitrile Hydrolysis | 6M HCl | Water | 100-110°C | 12-24 h | 75-85% |

| 2.2 | Deprotection | H₂, 10% Pd/C | Methanol | 40-50°C | 16-24 h | >90% |

| 2.3 | Salt Formation | HCl | Methanol/IPA | 0°C | 1-2 h | >95% |

Mechanistic Insight: The Hydrogenolysis Step

The removal of the benzhydryl group is a critical final step. The mechanism on the surface of the palladium catalyst is a key aspect of this transformation.

Caption: Simplified mechanism of catalytic hydrogenolysis for deprotection.

-

Adsorption: Molecular hydrogen (H₂) adsorbs onto the surface of the palladium catalyst and dissociates into reactive hydrogen atoms.[13]

-

Coordination: The N-benzhydryl azetidine coordinates to the palladium surface.

-

Hydrogenolysis: The adsorbed hydrogen atoms attack the benzylic C-N bonds, leading to their cleavage and the formation of the deprotected azetidine and toluene.

References

-

Chatterjee, S. S., et al. (1973). Synthesis. A relevant publication discussing the use of benzhydryl as a protecting group for azetidines. (Referenced in[2])

- CN102827052A - Method for synthesizing 3-hydroxy-azetidinehydrochloride.

- WO2004035538A1 - Process for making azetidine-3-carboxylic acid.

- CN104356040A - Preparation method of 1-benzhydryl-3-hydroxylazetidine hydrochloride.

-

G. A. Olah, et al. (2025). Enantioconvergent Synthesis of Diarylmethane Drugs via Privileged Benzhydrol Intermediates. PubMed Central. [Link]

-

Chalyk, et al. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin. PubMed Central. [Link]

-

Organic Chemistry Portal. Azetidine synthesis. [Link]

-

A Practical Process for the Preparation of Azetidine-3-carboxylic Acid. ResearchGate. [Link]

-

Synthesis of 1-benzhydryl-3-oxoazetidine. PrepChem.com. [Link]

-

Chemistry LibreTexts. Making Carboxylic Acids by the Hydrolysis of Nitriles. [Link]

-

An efficient two-step synthesis of 3-amino-1-benzhydrylazetidine. ResearchGate. [Link]

-

Improved Process for the Preparation of 1-Benzhydrylazetidin-3-ol. ResearchGate. [Link]

-

Master Organic Chemistry. Hydrolysis of nitriles with aqueous acid to give carboxylic acids. [Link]

- US20160024143A1 - Deprotection method.

-

Chemguide. Hydrolysing nitriles. [Link]

-

Chad's Prep. (2018). 18.3 Catalytic Hydrogenation and the Birch Reduction. YouTube. [Link]

-

Leah4sci. (2021). Catalytic Hydrogenation Explained. YouTube. [Link]

Sources

- 1. Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. WO2000063168A1 - Synthesis of azetidine derivatives - Google Patents [patents.google.com]

- 3. Enantioconvergent Synthesis of Diarylmethane Drugs via Privileged Benzhydrol Intermediates - PMC [pmc.ncbi.nlm.nih.gov]

- 4. CN102827052A - Method for synthesizing 3-hydroxy-azetidinehydrochloride - Google Patents [patents.google.com]

- 5. CN104356040A - Preparation method of 1-benzhydryl-3-hydroxylazetidine hydrochloride - Google Patents [patents.google.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. chemguide.co.uk [chemguide.co.uk]

- 11. US20160024143A1 - Deprotection method - Google Patents [patents.google.com]

- 12. m.youtube.com [m.youtube.com]

- 13. youtube.com [youtube.com]

Application Notes & Protocols: Azetidine-3-carboxylic Acid Hydrochloride in Foldamer Design

Foreword for the Modern Drug Developer

In the quest for novel therapeutics that can modulate complex biological targets like protein-protein interactions, traditional small molecules often fall short, and large biologics face challenges with stability and delivery. Foldamers—sequence-specific oligomers that adopt stable, predictable three-dimensional structures—represent a compelling frontier in molecular design.[1][2] They bridge the gap between these two modalities, offering the structural complexity of proteins with the synthetic accessibility of smaller compounds. The key to unlocking their potential lies in the rational selection of monomeric building blocks that can precisely guide the folding process.

This guide focuses on one such powerful building block: Azetidine-3-carboxylic acid . As a conformationally constrained, non-canonical amino acid, its incorporation into a peptide backbone introduces a rigid "kink" that serves as a potent turn-inducer.[3][4] This document provides the foundational theory, mechanistic insights, and detailed, field-tested protocols for leveraging Azetidine-3-carboxylic acid hydrochloride in the design and synthesis of novel foldamers for research and drug development.

Section 1: The Azetidine Advantage in Foldamer Scaffolding

Why Constrain? The Principle of Pre-organization

Natural peptides are often conformationally flexible, which is a significant entropic barrier to overcome for binding to a biological target. Foldamers derive their enhanced biological activity from the principle of pre-organization. By using monomers that restrict the available conformational space of the oligomer backbone, we reduce the entropic penalty of binding and can design molecules that are already in their bioactive shape.

Cyclic non-canonical amino acids are premier tools for achieving this.[1][5] The four-membered ring of azetidine-3-carboxylic acid is particularly effective. Its strained geometry severely limits the rotation around the N-Cα (Φ) and Cα-C (Ψ) bonds of the peptide backbone, far more than the five-membered ring of proline.[6] This rigidity makes it an exceptional building block for nucleating specific secondary structures, such as β-turns and helices.[3][4][7]

Mechanistic Insight: How Azetidine-3-carboxylic Acid Induces a Turn

The incorporation of an azetidine ring into a peptide chain fundamentally alters the local conformational landscape. The ring's planarity and bond angle constraints directly influence the backbone dihedral angles.

-

Φ (Phi) Angle Restriction: The Cγ-N-Cα bond angle within the ring forces the Φ angle into a narrow, restricted range, typically around -60° to -90°.

-

Ψ (Psi) Angle Influence: While the Ψ angle has more freedom than Φ, its rotation is still significantly influenced by steric clashes between the adjacent residue and the azetidine ring hydrogens. This often favors specific turn-like conformations.

Computational studies and spectroscopic evidence suggest that placing an azetidine-3-carboxylic acid residue at the i+1 or i+2 position of a turn sequence is a highly effective strategy for stabilizing β-turn structures.[3][4][8]

Section 2: The Building Block - Preparation and Handling

While Fmoc-Azetidine-3-carboxylic acid is commercially available, preparing it from the more common hydrochloride salt is a straightforward and cost-effective procedure for any lab equipped for peptide synthesis.

Protocol: Synthesis of Fmoc-Azetidine-3-carboxylic Acid

This protocol details the N-protection of Azetidine-3-carboxylic acid hydrochloride using Fmoc-OSu.

Materials:

-

Azetidine-3-carboxylic acid hydrochloride

-

Sodium Bicarbonate (NaHCO₃)

-

1,4-Dioxane

-

Deionized Water

-

9-fluorenylmethyloxycarbonyl-N-hydroxysuccinimide (Fmoc-OSu)

-

Ethyl Acetate (EtOAc)

-

1 M Hydrochloric Acid (HCl)

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

-

Dissolution: In a round-bottom flask, dissolve Azetidine-3-carboxylic acid hydrochloride (1.0 eq) in a 1:1 mixture of 1,4-Dioxane and 10% aqueous NaHCO₃ solution. Stir until fully dissolved.

-

Fmoc-OSu Addition: Add Fmoc-OSu (1.1 eq) to the solution.

-

Reaction: Stir the mixture vigorously at room temperature overnight (12-16 hours).

-

Work-up - Quenching and Extraction:

-

Reduce the volume of the reaction mixture by approximately half using a rotary evaporator.

-

Dilute the remaining solution with deionized water and wash with two portions of ethyl acetate to remove unreacted Fmoc-OSu and byproducts. Discard the organic layers.

-

Cool the aqueous layer in an ice bath and acidify to pH 2-3 by the slow, dropwise addition of 1 M HCl. A white precipitate of the product will form.

-

Extract the product into three portions of ethyl acetate.

-

-

Drying and Isolation:

-

Combine the organic extracts and wash with brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

-

Purification (Optional): The product is often of sufficient purity for SPPS. If required, purification can be achieved by flash column chromatography on silica gel.

Section 3: Solid-Phase Peptide Synthesis (SPPS) Protocol

The following is a robust protocol for the manual incorporation of Fmoc-Azetidine-3-carboxylic acid into a peptide sequence using standard Fmoc/tBu chemistry.

Materials & Reagents

| Reagent/Material | Purpose | Recommended Grade/Type |

| Resin | Solid support for synthesis | Wang or 2-Chlorotrityl (for C-term acid); Rink Amide (for C-term amide)[9] |

| Solvents | Washing and reaction medium | DMF (Peptide Synthesis Grade, amine-free), Dichloromethane (DCM) |

| Deprotection Solution | Fmoc group removal | 20% Piperidine in DMF (v/v)[9] |

| Amino Acids | Monomers | Standard Fmoc-protected amino acids (4 eq. per coupling) |

| Azetidine Building Block | Constraining monomer | Fmoc-Azetidine-3-carboxylic acid (4 eq. per coupling) |

| Coupling Reagent | Carboxyl group activation | HATU or HCTU (3.9 eq. per coupling)[9] |

| Base | Activation and neutralization | DIPEA (N,N-Diisopropylethylamine) or 2,4,6-Collidine (8 eq. per coupling) |

| Cleavage Cocktail | Resin cleavage & deprotection | Reagent K: TFA/Phenol/Water/Thioanisole/EDT (82.5:5:5:5:2.5)[10] |

| Precipitation Solvent | Crude peptide isolation | Cold Diethyl Ether |

SPPS Workflow: A Step-by-Step Guide

This protocol assumes the synthesis has already been initiated and the N-terminal Fmoc group of the preceding residue has been removed.

Detailed Procedure:

-

Activation:

-

In a separate vessel, dissolve Fmoc-Azetidine-3-carboxylic acid (4 eq.), HATU (3.9 eq.), and DIPEA (8 eq.) in a minimal volume of DMF.

-

Allow this mixture to pre-activate for 1-2 minutes before adding it to the resin.

-

-

Coupling:

-

Add the activated amino acid solution to the reaction vessel containing the deprotected resin.

-

Agitate the mixture for a minimum of 1 hour at room temperature.

-

Expert Insight: Due to the steric hindrance of the azetidine ring, a standard 15-30 minute coupling may be insufficient.[7][11] It is highly recommended to perform a double coupling . After the first hour, drain the vessel, and add a freshly prepared solution of activated Fmoc-Azetidine-3-carboxylic acid for another hour.

-

Verification: Perform a Kaiser test on a small sample of resin beads. A negative result (beads remain yellow) indicates a complete coupling. If the beads turn blue, the coupling is incomplete and a third coupling should be performed.

-

-

Washing:

-

After successful coupling, drain the reaction vessel and wash the resin thoroughly to remove excess reagents and byproducts. A typical wash cycle is: 3x DMF, 3x DCM, 3x DMF.

-

-

Fmoc Deprotection:

-

Add 20% piperidine in DMF to the resin and agitate for 10 minutes.

-

Drain and repeat the piperidine treatment for another 10 minutes.

-

Drain and wash the resin thoroughly with DMF (at least 5 times) to ensure all piperidine and dibenzofulvene adducts are removed.[9] The resin is now ready for the next amino acid coupling.

-

Protocol: Cleavage and Deprotection

-

Preparation: After the final amino acid has been coupled and its Fmoc group removed, wash the resin thoroughly with DCM and dry it under a stream of nitrogen or in a vacuum desiccator.

-

Cleavage:

-

Place the dry resin in a suitable reaction vessel.

-

Add the cleavage cocktail (e.g., Reagent K, ~10 mL per gram of resin).[10][12][13] The scavengers (phenol, thioanisole, EDT) are critical for protecting sensitive residues like Trp, Met, and Cys from re-attachment of carbocations generated during deprotection.

-

Stir or agitate the slurry at room temperature for 2-3 hours.

-

-

Isolation:

-

Filter the resin and collect the filtrate into a centrifuge tube.

-

Wash the resin with a small amount of fresh TFA and combine the filtrates.

-

Concentrate the TFA solution to a small volume (do not evaporate to dryness).

-

Add the concentrated solution dropwise to a large volume of ice-cold diethyl ether with vigorous stirring. The crude peptide will precipitate as a white solid.

-

-

Purification:

-

Centrifuge the ether suspension to pellet the crude peptide.

-

Decant the ether, wash the pellet with more cold ether, and centrifuge again.

-

Dry the peptide pellet under vacuum.

-

Purify the crude peptide using reverse-phase HPLC.

-

Section 4: Structural Characterization

Confirming the successful synthesis and, crucially, the desired conformation of the foldamer requires spectroscopic analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is invaluable for confirming the covalent structure and providing insights into the 3D conformation.

-

¹H NMR: The protons on the azetidine ring will have characteristic chemical shifts and coupling patterns that can confirm its incorporation.[1][14][15] Look for signals in the 3.5-5.0 ppm range corresponding to the α- and γ-protons of the azetidine ring.

-

2D NMR (COSY, TOCSY, NOESY): These experiments are essential for full sequence assignment and conformational analysis. Key NOEs (Nuclear Overhauser Effects) between backbone protons, such as a strong NHi-NHi+1 signal or a CαHi-NHi+1 signal, can provide direct evidence of a turn conformation.[16]

Circular Dichroism (CD) Spectroscopy

CD spectroscopy is highly sensitive to the secondary structure of peptides. The shape and position of the CD bands can provide a global signature of the foldamer's conformation.

-

β-Turn Signatures: While the exact spectrum can vary, a classic type II β-turn often exhibits a negative band near 225 nm and a strong positive band near 205 nm.[17][18] The presence of such features in an azetidine-containing peptide strongly supports the induction of a folded structure. Comparing the spectrum to a flexible, non-azetidine-containing control peptide can provide compelling evidence of the conformational ordering effect.

Section 5: Troubleshooting and Final Considerations

-

Incomplete Coupling: This is the most likely issue when working with Azetidine-3-carboxylic acid. Always use a powerful coupling reagent like HATU, extend coupling times, and budget for double or even triple couplings.[11] Monitor with the Kaiser test.

-

Side Reactions during Cleavage: The strained azetidine ring is generally stable to standard TFA cleavage conditions.[19] However, ensure your cleavage cocktail contains appropriate scavengers if your sequence includes sensitive amino acids to prevent other side reactions.[20]

-

Purity of Building Block: Ensure the Fmoc-Azetidine-3-carboxylic acid used is of high purity. Free amine contamination can lead to double incorporation or chain termination.

By carefully following these protocols and understanding the underlying chemical principles, researchers can effectively utilize Azetidine-3-carboxylic acid hydrochloride as a powerful tool to engineer novel foldamers with precisely controlled three-dimensional structures, paving the way for the next generation of peptide-based therapeutics and advanced biomaterials.

References

-

Nowick, J.S. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine. [Link]

-

Gellman, S. H. (2001). Foldamers: a manifesto. Accounts of Chemical Research, 31(4), 173-180. [Link]

-

Horne, W. S., & Gellman, S. H. (2008). Foldamers as versatile frameworks for the design and evolution of function. Nature Chemical Biology, 4(7), 401-409. [Link]

-

Rojas, C. M. (2024). Coupling Reagents, Protecting Groups, and Solid-Phase Peptide Synthesis. YouTube. [Link]

-

Ivanek, R., & Gellman, S. H. (2014). Helical Foldamers and Stapled Peptides as New Modalities in Drug Discovery: Modulators of Protein-Protein Interactions. ACS Chemical Biology, 9(7), 1435-1445. [Link]

-

Fairlie, D. P., & Abbenante, G. (2012). Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides. Angewandte Chemie International Edition, 51(35), 8824-8828. [Link]

-

Sham, H. L., & Luly, J. R. (1990). Synthesis and peptide bond orientation in tetrapeptides containing L-azetidine-2-carboxylic acid and L-proline. International Journal of Peptide and Protein Research, 36(1), 1-6. [Link]

-